REACTION_SMILES
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[Br-:19].[CH3:20][CH2:21][CH2:22][CH2:23][N+:24]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:33][CH2:34][CH2:35][CH3:36].[Cl:1][CH:2]([F:3])[F:4].[Na+:18].[O:37]1[CH2:38][CH2:39][O:40][CH2:41][CH2:42]1.[OH-:17].[OH:5][c:6]1[cH:7][cH:8][c:9]([CH3:16])[c:10]([C:11](=[O:12])[O:13][CH3:14])[cH:15]1>>[CH:2]([F:3])([F:4])[O:5][c:6]1[cH:7][cH:8][c:9]([CH3:16])[c:10]([C:11](=[O:12])[O:13][CH3:14])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(O)ccc1C
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(OC(F)F)ccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |